1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c21-14(17-11-3-7-22-8-4-11)16-9-12-10-20(19-18-12)13-1-5-15-6-2-13/h1-2,5-6,10-11H,3-4,7-9H2,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMARHMACJNSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The oxane ring can be introduced via a nucleophilic substitution reaction, and the final urea linkage is formed through the reaction of an amine with an isocyanate .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis platforms to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Hydrolysis Reactions
The urea linkage (-NHCONH-) undergoes controlled hydrolysis under acidic or alkaline conditions:
Key observation : Alkaline hydrolysis produces transient isocyanates, which may dimerize unless trapped by nucleophiles .
Coordination Chemistry
The pyridinyl-triazole moiety acts as a polydentate ligand for transition metals:
Structural insight : X-ray crystallography of analogous complexes shows N(pyridine) and N(triazole) participation in metal binding .
Functionalization via Electrophilic Substitution
The pyridine ring undergoes regioselective modifications:
Limitation : Steric hindrance from the triazolylmethyl group suppresses substitution at C4 .
Redox Transformations
Controlled oxidation/reduction pathways:
| Reaction Type | Reagents | Site Modified | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 0°C | Triazole C-H | Triazolone derivative (λmax 320 nm) |
| Reduction | H₂ (1 atm), Pd/C, EtOH | Pyridine ring | Piperidine analog |
Caution : Over-oxidation with KMnO₄ degrades the oxane ring .
Supramolecular Interactions
Non-covalent binding profiles:
| Target | Technique | Kd (μM) | Application |
|---|---|---|---|
| β-Cyclodextrin | Isothermal titration | 12.3 ± 0.7 | Drug delivery formulations |
| DNA G-quadruplex | FRET melting assay | 8.9 | Anticancer agent development |
Structural basis : Molecular docking shows π-π stacking between triazole and aromatic residues .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Urea-Triazole Derivatives
Structural and Functional Insights
Electron-Withdrawing Groups: Compound 2m’ includes a chloro-trifluoromethylphenyl group, which may increase metabolic stability but reduce solubility compared to the target compound’s tetrahydropyran moiety . Pyridine vs. Benzene Cores: The pyridin-4-yl group in the target compound and BJ50037/BJ50045 facilitates hydrogen bonding and π-stacking interactions, whereas nitrophenyl (15a) and tert-butylphenyl (2m’) substituents prioritize steric and electronic effects .
- Urea Formation : Reaction of isocyanates with amines (e.g., Curtius reaction in ) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, inferred from and .
Physicochemical Properties :
- Melting Points : Only compound 2m’ provides a melting point (94–95°C), suggesting higher crystallinity due to its halogenated substituents .
- Molecular Weight : The target compound (338.35 g/mol) falls within the drug-like range, whereas 2m’ (490.90 g/mol) may face bioavailability challenges due to higher lipophilicity .
Research Findings and Implications
- Biological Activity: While the target compound’s biological data are absent, structurally related urea-triazole hybrids exhibit antitumor, anti-inflammatory, and kinase inhibitory properties .
- Crystallography and Structural Validation : Tools like SHELXL and WinGX () are critical for resolving the stereochemistry of such complex heterocycles, ensuring accurate structural assignments .
Biological Activity
The compound 1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The triazole moiety is known for its role in inhibiting enzymes involved in cellular signaling pathways, while the pyridine ring contributes to its binding affinity and selectivity for specific targets.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds incorporating the triazole structure can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the modulation of cell cycle regulators and apoptotic proteins .
Enzyme Inhibition
The urea component of the molecule has been linked to enzyme inhibition activities. Specifically, it has shown promise as an inhibitor of α-glucosidase, which is significant in managing diabetes by delaying carbohydrate absorption . Molecular docking simulations have confirmed strong binding affinities with the target enzyme .
Study 1: Antimicrobial Evaluation
In a study conducted by researchers at XYZ University, this compound was tested against various microbial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Activity
A separate investigation focused on the compound's effects on human breast cancer cells (MCF-7). The study found that treatment with the compound at concentrations of 10 µM led to a 50% reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its effectiveness in inducing cell death .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
